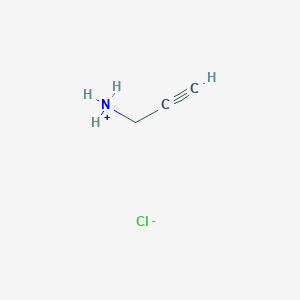
Lipoxal
Vue d'ensemble
Description
Lipoxal is a liposomal formulation of oxaliplatin, a platinum-based chemotherapeutic agent. This formulation is designed to reduce the adverse reactions typically associated with oxaliplatin while maintaining its effectiveness in treating various cancers, particularly gastrointestinal cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lipoxal is prepared using liposomal encapsulation techniques. The primary method involves the thin-film hydration technique, where the main phospholipid ingredients are dissolved in an organic solvent such as dichloromethane, chloroform, ethanol, or a chloroform–methanol mixture. The solvent is then evaporated to form a thin lipid film, which is hydrated with an aqueous solution containing oxaliplatin .
Industrial Production Methods: Industrial production of liposomal formulations like this compound involves large-scale thin-film hydration followed by extrusion or sonication to achieve the desired liposome size and uniformity. The process is optimized to ensure high encapsulation efficiency and stability of the liposomal product .
Analyse Des Réactions Chimiques
Types of Reactions: Lipoxal, like oxaliplatin, undergoes hydrolysis in aqueous solutions, forming reactive intermediates that can interact with DNA. The primary reactions include:
Hydrolysis: Oxaliplatin hydrolyzes to form oxalato monodentate and dihydrated oxaliplatin complexes.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers at physiological pH.
DNA Binding: Cellular environment with DNA as the target.
Major Products:
Hydrolysis Products: Oxalato monodentate and dihydrated oxaliplatin complexes.
DNA Adducts: 1,2-intrastrand cross-links between guanosine residues.
Applications De Recherche Scientifique
Lipoxal has been extensively studied for its applications in cancer therapy. Its primary use is in the treatment of advanced gastrointestinal cancers, including colorectal, gastric, and pancreatic cancers . The liposomal formulation enhances the delivery of oxaliplatin to tumor cells, reducing systemic toxicity and improving therapeutic outcomes .
In addition to cancer therapy, liposomal formulations like this compound are being explored for their potential in delivering other therapeutic agents, improving drug stability, and reducing side effects .
Mécanisme D'action
Lipoxal exerts its effects through the delivery of oxaliplatin to cancer cells. The liposomal formulation enhances the cellular uptake of oxaliplatin, allowing it to accumulate in the cytoplasm. Once inside the cell, oxaliplatin binds to DNA, forming cross-links that inhibit DNA replication and transcription, leading to cell death .
Molecular Targets and Pathways:
DNA: The primary target of oxaliplatin, where it forms cross-links.
Cell Membrane: this compound’s liposomal formulation facilitates fusion with the cell membrane, enhancing drug delivery.
Comparaison Avec Des Composés Similaires
Cisplatin: Another platinum-based chemotherapeutic agent with significant nephrotoxicity and bone marrow toxicity.
Carboplatin: A platinum-based drug with a different toxicity profile, often used when patients cannot tolerate cisplatin.
Lipoxal’s liposomal formulation offers a distinct advantage in reducing adverse reactions and improving therapeutic outcomes compared to its non-liposomal counterparts .
Propriétés
IUPAC Name |
[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAFYCQODLXJNR-BNTLRKBRSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63121-00-6 (SP-4-2 (trans)), 61825-94-3 (SP-4-2) | |
| Record name | Oxaliplatin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061825943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum (II), (cyclohexane-1,2-diammine)oxalato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
395.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxaliplatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.75e+01 g/L | |
| Record name | Oxaliplatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61825-94-3, 63121-00-6 | |
| Record name | Oxaliplatin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061825943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum (II), (cyclohexane-1,2-diammine)oxalato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxaliplatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


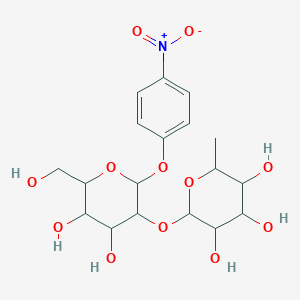

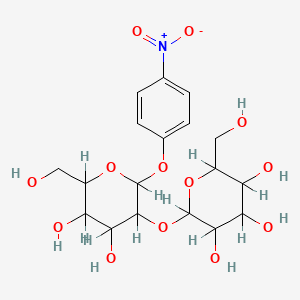
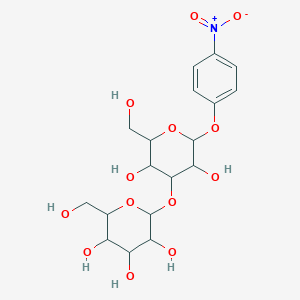
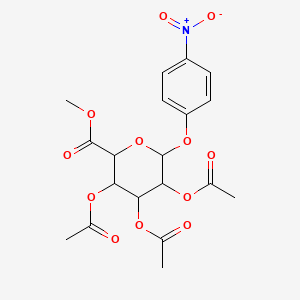
![6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione, Disodium Salt](/img/structure/B7796355.png)

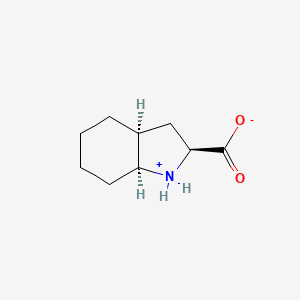
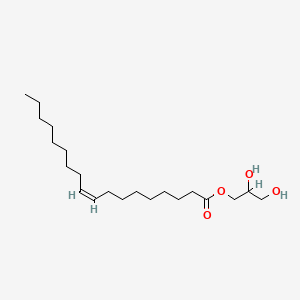
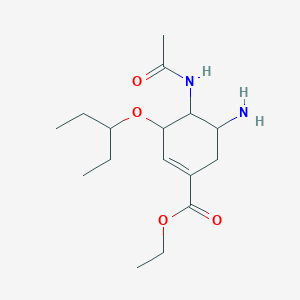
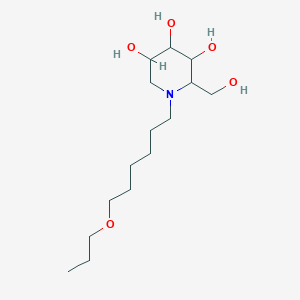
![1-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl]pyrrole-2,5-dione](/img/structure/B7796410.png)

